molecular formula C20H25N3O3S2 B2724298 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 941961-92-8

2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2724298
CAS No.: 941961-92-8
M. Wt: 419.56
InChI Key: GLACALYCQCZISZ-UHFFFAOYSA-N
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Description

The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a sulfanyl bridge connecting the thiazole core to an acetamide group. Key structural features include:

  • A sulfanyl (-S-) linkage at position 2 of the thiazole, contributing to redox activity and hydrogen bonding.
  • An N-(4-methoxyphenyl)acetamide moiety, which may influence electronic properties and bioavailability due to the methoxy group’s electron-donating effects.

Properties

IUPAC Name

N-cyclohexyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-26-17-9-7-15(8-10-17)22-19(25)13-28-20-23-16(12-27-20)11-18(24)21-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLACALYCQCZISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Incorporation of the Cyclohexyl Group: The cyclohexyl group is added through an alkylation reaction, typically using cyclohexyl halides and a strong base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing analogs (e.g., Compound 13) may exhibit enhanced solubility due to their basic nitrogen atoms .

Key Observations :

  • Thiazole-acetamide hybrids (e.g., ) often target inflammatory pathways, suggesting the target compound may share similar mechanisms .
  • Halogenated derivatives () are prioritized in kinase-targeted drug discovery due to their electronic effects .

Physicochemical Properties

A comparison of physical properties highlights substituent-driven trends:

Compound Melting Point (°C) Molecular Weight (g/mol) Polar Groups
Target Compound Not reported ~450 (estimated) Methoxy, carbamoyl
Compound 13 () 289–290 422.54 Methoxy, piperazine
Compound 14 () Not reported 325.79 Chloro, fluoro
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Not reported 302.37 Amino, methoxy

Key Observations :

  • The target compound’s cyclohexylcarbamoyl group likely increases molecular weight and melting point compared to simpler analogs .
  • Polar groups (e.g., piperazine in Compound 13) improve aqueous solubility, whereas halogen atoms () enhance lipid solubility .

Key Observations :

  • The target compound’s synthesis likely requires multi-step protocols, including cyclohexylcarbamoyl methyl group installation, which may involve carbodiimide-mediated coupling .

Biological Activity

The compound 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide , with the CAS number 941891-79-8 , is a synthetic molecule that exhibits potential pharmaceutical applications due to its structural features, including a thiazole ring and various functional groups conducive to biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2}, and it has a molecular weight of 446.6 g/mol . The structure includes:

  • A thiazole ring , recognized for its biological significance.
  • Two acetamide groups , which are known for their ability to form hydrogen bonds.
  • A cyclohexylcarbamoyl group , contributing to hydrophobic interactions.
  • An aromatic ring with a methoxy substituent, enhancing interactions with biological targets.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the presence of the thiazole moiety suggests potential activity against various biological targets, including enzymes and receptors involved in disease processes. The thiazole ring is often associated with antimicrobial and anti-inflammatory activities, making it a point of interest for further investigation.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may possess cytotoxic properties against cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Thiazole Derivatives in Cancer Research : A study focused on a series of thiazole derivatives demonstrated that modifications at specific positions could enhance anticancer activity. These findings suggest that similar modifications in our compound might yield promising results in preclinical models .
  • Antimicrobial Screening : In a screening assay for inhibitors of bacterial secretion systems, compounds related to our target showed significant inhibition at concentrations around 50 μM. This indicates potential utility in developing new antibiotics or adjunct therapies for resistant infections .

Data Tables

PropertyValue
CAS Number941891-79-8
Molecular FormulaC21H26N4O3S2
Molecular Weight446.6 g/mol
Biological TargetsAntimicrobial, Anticancer
Potential ApplicationsPharmaceuticals

Q & A

Q. What are the optimal synthetic routes for 2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Thiazole Formation : Construct the thiazole ring via Hantzsch thiazole synthesis using α-bromo ketones and thiourea derivatives under reflux in ethanol .

Substituent Introduction : Introduce the cyclohexylcarbamoyl methyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

Sulfanyl-Acetamide Linkage : Attach the sulfanyl-acetamide moiety via thiol-ene "click" chemistry or nucleophilic displacement under inert conditions (e.g., DMF, 60°C) .
Key Considerations : Optimize reaction time, solvent polarity, and temperature to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., thiazole C-S peaks at ~160 ppm, methoxy singlet at ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+ ion) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro screening:
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using different methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Analog Comparison : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to identify binding poses conflicting with experimental IC50_{50} values .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic intermediates by freeze-drying and storing under argon .
  • Degradation Pathway Analysis : Use LC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation from thioether oxidation) .

Q. How to design SAR studies targeting the cyclohexylcarbamoyl moiety?

  • Methodological Answer :
  • Substituent Variation : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to assess steric effects .
  • Isosteric Replacement : Substitute carbamoyl with urea or thiourea to evaluate hydrogen-bonding impact .
  • Biological Profiling : Compare analogs in cellular uptake assays (e.g., Caco-2 permeability) and target engagement (e.g., thermal shift assays) .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified enzymes/receptors .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution (requires high-purity protein and co-crystallization) .
  • Metabolomics : Track downstream metabolic changes in treated cells via LC-MS-based untargeted profiling .

Methodological Challenges and Solutions

Q. How to address low yield in the final coupling step?

  • Troubleshooting :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for Suzuki-Miyaura couplings .
  • Solvent Optimization : Switch from DMF to DMA or THF to reduce side reactions .
  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .

Q. What computational tools predict toxicity profiles early in development?

  • Strategy :
  • ADMET Prediction : Use SwissADME or ProTox-II to forecast hepatotoxicity, Ames mutagenicity, and CYP inhibition .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess membrane permeability and off-target binding .

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